Home > Products > Screening Compounds P41088 > 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine - 955967-06-3

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

Catalog Number: EVT-3028840
CAS Number: 955967-06-3
Molecular Formula: C17H14N4OS2
Molecular Weight: 354.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While no paper specifically mentions the synthesis of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine, several papers describe the synthesis of related pyrazolyl-thiazole derivatives. These syntheses typically involve multi-step reactions, starting with the preparation of substituted chalcones followed by cyclization with thiosemicarbazide. [ [] ]

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a pyrazolyl thiazole derivative. Its crystal structure has been studied and reveals a T-shaped molecular conformation. The pyrazole ring is nearly planar, with the fluorobenzene ring substituent being perpendicular to it.

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound is a thiazole derivative containing a pyrazole ring. Its molecular structure, electronic properties, and vibrational spectra have been studied using density functional theory (DFT) calculations and experimental spectroscopic techniques.

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: This compound is characterized by a central pyrazole ring linked to thiazole and triazole rings. Crystallographic studies have revealed its unique conformation and the presence of various intermolecular interactions in the crystal lattice.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound was synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5- dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. Its structure was confirmed using FT-IR, NMR, and LCMS data, highlighting the successful cyclization process.

2-{5-(1,3-Benzodioxol-5-yl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-3-yl}pyrazine

Compound Description: This pyrazolyl thiazole derivative incorporates a piperonal moiety. It was synthesized using microwave irradiation, a rapid and efficient method for organic synthesis. Its structure was elucidated using NMR, IR, and LCMS techniques.

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Compound Description: The crystal structure of this compound reveals a planar pyrazole ring with slight dihedral angles relative to the benzothiazole and benzene rings. Its crystal packing is stabilized by C—H⋯π interactions.

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

Compound Description: This is a series of compounds with central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some members of this series also showed potential antipsychotic effects.

3-(2-bromo-5-methoxyphenyl)-5-methyl-1(4-phenyl-1,3-thiazol-2-yl)-1H-1,2 ,4-triazole

Compound Description: This compound contains both thiazole and triazole rings, with a bromo-methoxyphenyl substituent on the triazole ring and a phenyl substituent on the thiazole ring. Its molecular geometry and typical structural parameters have been determined.

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol

Compound Description: This compound, derived from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, features a central pyrazole ring connected to methoxyphenyl, phenyl, and hydroxyphenyl rings. Crystallographic analysis reveals twisted angles between the rings and intermolecular hydrogen bonding.

8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}-3,4-Dihydro-1H-Quinolin-2-Ones

Compound Description: This series of compounds represents a novel class of 8-benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-one derivatives. These were synthesized via a one-pot multicomponent condensation reaction. The synthesis method is highlighted for its environmental friendliness, speed, and high yields.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocycles consists of 1,3-thiazole and 1,3,4-oxadiazole units within their framework. These compounds were synthesized and evaluated for their therapeutic potential against Alzheimer's disease and diabetes. Their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase were assessed.

1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles

Compound Description: These two series of compounds were synthesized and characterized as part of a study exploring their biological activities. The results revealed that derivatives containing a chlorine substituent exhibited greater toxicity against six bacterial strains.

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Compound Description: This compound exists in two polymorphic forms, a triclinic form with Z′ = 2 (two independent molecules in the asymmetric unit) and a monoclinic form with Z′ = 1. The monoclinic polymorph has a similar conformation to one of the independent molecules in the triclinic form.

(E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol‐2‐amine

Compound Description: This compound was synthesized as a potential fungicidal agent. It contains a thiazole ring linked to a triazole ring and a chlorophenyl substituent. The dihedral angle between the thiazole and triazole rings is 38.5°.

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one

Compound Description: This novel compound containing a 2,4-diphenyl pyrazole moiety was prepared and investigated for its antimicrobial and anticancer activities. It demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. Additionally, it showed moderate cancer cell growth inhibition against the human hepatocellular (HepG2) cancer cell line and promising antitumor effects against Ascitic Carcinoma.

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

Compound Description: This secondary amine was synthesized via direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent.

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H)-one

Compound Description: This new compound containing a 1-phenyl-3-p-chlorophenyl pyrazole moiety was synthesized and tested for its antibacterial, antifungal, and anticancer activities. Its structure was elucidated through various spectroscopic methods and elemental analysis.

N-Benzyl­idene-4-(ferrocen­yl)-5-(1H-1,2,4-triazol-1‐yl)‐1,3‐thia­zol‐2‐amine

Compound Description: This compound, synthesized as a potential fungicidal agent, includes a ferrocene unit linked to a thiazole ring which in turn is connected to a triazole ring. Crystallographic analysis reveals specific dihedral angles between the rings.

1-(1-((6-nitro-1H-benzo[d]oxazol /thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazole-6-yl)ureas/carboxamides

Compound Description: These compounds were synthesized and characterized as part of a study focusing on new derivatives of dioxaphosphepinopyrazole. The structures were confirmed using various spectroscopic techniques.

N-((5-((6-OXIDO-6-(4 Substituted Phenoxy)-4,8-DIHYDRO-1H-(1,3,2) Dioxaphosphepino (5,6-C)Pyrazol-1-YL) Methyl)- 1,3,4-Thiadiazol-2-YL)Carbamoyl) Substituted Benzene Sulfonamides

Compound Description: This series of compounds represents new derivatives of dioxaphosphepinopyrazole linked to a thiadiazole ring. Their synthesis involved the condensation of 4-substituted phenyl phosphorodichloridates with thiadiazolylcarbamoyl benzene sulfonamides.

5-Amino-4-[2-(6-Bromo-1, 3-Benzothiazol-2-Yl) Hydrazinylidene]-2, 4-Dihydro-3h-Pyrazol-3-One N-Mannich Bases

Compound Description: A series of twelve N-mannich bases of 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydraziny lidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP) were synthesized and evaluated for their antimicrobial, antioxidant, and cytotoxic activities. The results suggest that electron-donating groups on the phenyl ring enhance antibacterial activity, while electron-withdrawing groups impart moderate antifungal activity.

5-Amino-4-[2-(4-Nitro-1,3-Benzothiazol-2yl) Hydrazinylidene]-2,4-Dihydro-3H-Pyrazol-3-One Schiff Bases

Compound Description: These compounds were synthesized and evaluated for their antimicrobial, bactericidal, fungicidal, anti-tubercular, antioxidant, and cytotoxic activities. Although they exhibited promising in vitro antimicrobial and antioxidant activities, the compounds showed high toxicity towards normal cell lines, resulting in a low selectivity index.

3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles

Compound Description: A series of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles were synthesized using a one-pot method. The synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles resulted in a mixture of 1,3- and 1,5-isomers, indicating the potential for isomerism in these compounds.

2-(arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones, 4-(arylidene)-3-(4-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazoles, 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones, 3-(4-chlorophenyl)-4-(2-(aryl)hydrazono)-5-(trifluoromethyl)-4H-pyrazoles, 2-((3-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile, 2-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)cycloalkan-1-ones, and 1-(aryl)-3-(5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)prop-2-en-1-ones

Compound Description: This diverse set of compounds, including trifluoromethyl-1H-pyrazole analogues, were synthesized and evaluated for their in vitro antitumor activity. Notably, 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione exhibited potent and broad-spectrum antitumor activity, demonstrating greater effectiveness than 5-fluorouracil (5-FU) against various cancer cell lines.

Properties

CAS Number

955967-06-3

Product Name

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine

Molecular Formula

C17H14N4OS2

Molecular Weight

354.45

InChI

InChI=1S/C17H14N4OS2/c1-22-12-6-4-11(5-7-12)14-10-24-17(20-14)21-16(18)13(9-19-21)15-3-2-8-23-15/h2-10H,18H2,1H3

InChI Key

CANUGVKYRMGANN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=CS4)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.